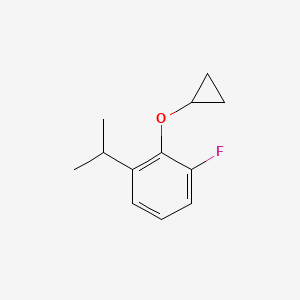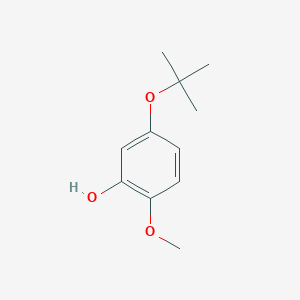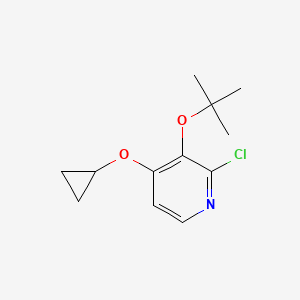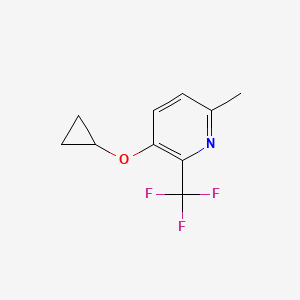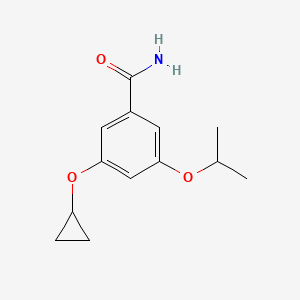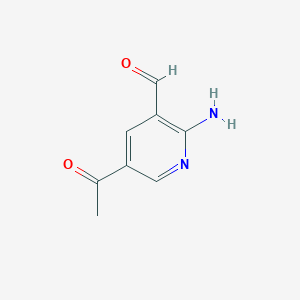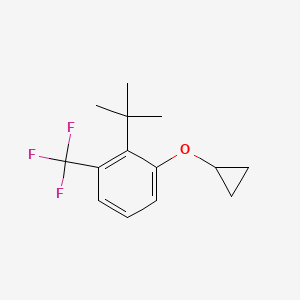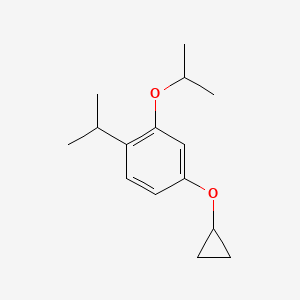
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a benzene ring, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under basic conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene involves its interaction with specific molecular targets. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-1-isopropoxy-2-isopropylbenzene: Similar structure but different positioning of functional groups.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different substituents.
Uniqueness
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene is unique due to its specific arrangement of cyclopropoxy, isopropoxy, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1-propan-2-yl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H22O2/c1-10(2)14-8-7-13(17-12-5-6-12)9-15(14)16-11(3)4/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
JLHVBJKGFFBFOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


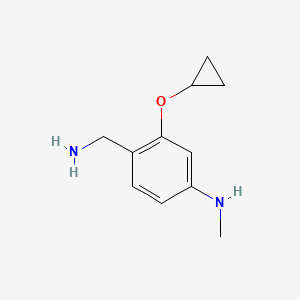
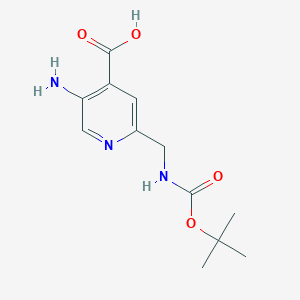
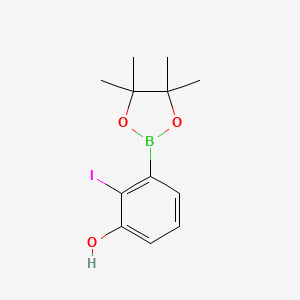
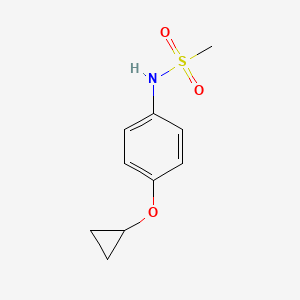
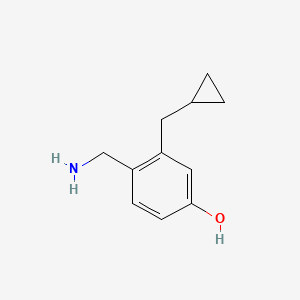
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
